7-chloro-2-phenyl-1H-quinazolin-4-one

CDK9 inhibition anti-HIV-1 Tat-mediated transcription kinase fragment-based drug discovery

7-Chloro-2-phenyl-1H-quinazolin-4-one (CAS 7012-94-4, MFCD23099441) belongs to the quinazolin-4-one class, characterized by a fused bicyclic core bearing a chlorine atom at position 7 and a phenyl ring at position 2. This substitution pattern places it at the intersection of two privileged medicinal chemistry chemotypes: the 2-phenylquinazolinone fragment series that has yielded CDK9 inhibitors with antiviral activity, and the 7-chloroquinazolinone scaffold that serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions.

Molecular Formula C14H9ClN2O
Molecular Weight 256.68 g/mol
Cat. No. B8025445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-2-phenyl-1H-quinazolin-4-one
Molecular FormulaC14H9ClN2O
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C=C(C=C3)Cl
InChIInChI=1S/C14H9ClN2O/c15-10-6-7-11-12(8-10)16-13(17-14(11)18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
InChIKeyDWSBXSUAJILPPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-phenyl-1H-quinazolin-4-one: A Key Quinazolinone Scaffold for Kinase-Targeted Fragment Elaboration and CNS Probe Development


7-Chloro-2-phenyl-1H-quinazolin-4-one (CAS 7012-94-4, MFCD23099441) belongs to the quinazolin-4-one class, characterized by a fused bicyclic core bearing a chlorine atom at position 7 and a phenyl ring at position 2 [1]. This substitution pattern places it at the intersection of two privileged medicinal chemistry chemotypes: the 2-phenylquinazolinone fragment series that has yielded CDK9 inhibitors with antiviral activity, and the 7-chloroquinazolinone scaffold that serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions [2]. The compound is primarily employed as a fragment-like building block where both the C7-Cl and C2-phenyl moieties are essential for downstream derivatization; removal or replacement of either group abolishes the compound’s utility in established SAR programs targeting cyclin-dependent kinases, EGFR tyrosine kinase, and CNS ion channels [3].

Why 7-Chloro-2-phenyl-1H-quinazolin-4-one Cannot Be Replaced by Generic Quinazolinone Analogs


Generic substitution with a simple 2-phenylquinazolin-4-one (lacking the 7-chloro substituent) or with a 7-chloroquinazolin-4-one (lacking the 2-phenyl group) is precluded because the 7-chloro and 2-phenyl substituents cooperatively define both the electronic landscape of the bicyclic core and the vector of fragment growth. In CDK9 inhibitor development, the most potent chemotype (compound 37, 2-(4-aminophenyl)-7-chloroquinazolin-4(3H)-one) achieved an IC50 of 4.0 μM, whereas the unsubstituted 2-phenylquinazolinone parent was substantially less active, demonstrating that the 7-chloro atom is not a silent spectator but a critical contributor to target engagement [1]. Similarly, in anticonvulsant SAR, compound 48 (3-(2-aminophenyl)-7-chloro-2-phenylquinazolin-4(3H)-one) emerged as the most potent agent in the series with significantly lower neurotoxicity than the reference drugs methaqualone and sodium valproate, a profile that was lost when the 7-chloro or 2-phenyl substituent was altered [2]. For procurement, selecting a building block that preserves both the chlorine handle for cross-coupling diversification and the phenyl ring for hydrophobic pocket occupancy is mandatory; any single-substituent variant fails to maintain the same synthetic trajectory or biological profile.

Quantitative Differentiation Evidence for 7-Chloro-2-phenyl-1H-quinazolin-4-one vs. Closest Analogs


CDK9 Inhibitory Potency: 7-Chloro-2-phenylquinazolin-4-one Derivative vs. Unsubstituted 2-Phenylquinazolinone Scaffold

The 7-chloro substituent is functionally decisive for CDK9 inhibition within the 2-phenylquinazolinone fragment class. The lead derivative 2-(4-aminophenyl)-7-chloroquinazolin-4(3H)-one exhibited an IC50 of 4.0 μM against CDK9 in a cell-free kinase assay and demonstrated the ability to selectively interfere with HIV-1 Tat-mediated transactivation [1]. By contrast, the unsubstituted 2-phenylquinazolin-4(3H)-one scaffold (lacking the 7-chloro group) was inactive or significantly less potent at comparable concentrations, as indicated by SAR trends reported in the same study [1]. This class-level inference positions the 7-chloro-2-phenyl core as a pharmacophoric prerequisite for CDK9 engagement within this chemotype.

CDK9 inhibition anti-HIV-1 Tat-mediated transcription kinase fragment-based drug discovery

Anticonvulsant Activity and Safety Margin: 7-Chloro-2-phenyl Derivative vs. Methaqualone and Valproate

In a systematic anticonvulsant evaluation of quinazolinone analogs, compound 48 (3-(2-aminophenyl)-7-chloro-2-phenylquinazolin-4(3H)-one) was identified as the most potent compound in the series, demonstrating superior efficacy in electrically and chemically induced seizure models [1]. Critically, compound 48 exhibited relatively low neurotoxicity and low toxicity in the median lethal dose test compared with the reference drugs methaqualone (standard quinazolinone anticonvulsant) and sodium valproate [1]. Although this is a 3-substituted derivative, the 7-chloro-2-phenyl core is the invariant pharmacophore; the study authors explicitly note that modifications at positions other than 3 retained the anticonvulsant activity only when the 7-chloro and 2-phenyl groups were present. This provides class-level evidence that the title compound scaffold is a privileged starting point for CNS-active quinazolinones with a wider therapeutic window.

anticonvulsant GABAergic neurotoxicity CNS drug discovery

Synthetic Versatility: 7-Chloro Handle Enables Pd-Catalyzed Cross-Coupling vs. Inert 7-H or 7-Methyl Analogs

The aryl chloride at position 7 of 7-chloro-2-phenylquinazolin-4-one provides a reactive handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling late-stage diversification at the metabolically labile 7-position [1]. This is a critical differentiator from 7-H, 7-methyl, or 7-fluoro analogs, which cannot participate in oxidative addition with Pd(0) catalysts under standard conditions. A representative synthetic protocol described in patent literature uses 7-chloro-2-phenylquinazolin-4(3H)-one as the direct substrate for conversion to the 7-amino derivative via nucleophilic aromatic substitution, highlighting the chlorine atom as an essential leaving group for further functionalization . The C7-Cl bond dissociation energy and favorable leaving-group character are not replicated by C7-H, C7-CH3, or C7-F, making the chloro analog the uniquely enabling entry point for parallel library synthesis.

palladium-catalyzed cross-coupling Suzuki-Miyaura medicinal chemistry diversification building block utility

Lipophilicity and Permeability: Computed XLogP3 of 7-Chloro-2-phenyl vs. 7-H and 7-OH Analogs

The computed XLogP3 value for 7-chloro-2-phenylquinazolin-4(3H)-one is 3.0 (PubChem, 2025) [1]. This places the compound in an optimal lipophilicity range for CNS permeability while retaining sufficient aqueous solubility for formulation. For comparison, the 7-hydroxy analog (XLogP3 estimated ~1.7) is too polar for efficient passive BBB penetration, while the fully unsubstituted 2-phenylquinazolin-4-one (XLogP3 ~2.5) lacks the chlorine-mediated electronic effects that enhance target binding [2]. The chlorine atom contributes approximately +0.5 logP units relative to 7-H, fine-tuning lipophilicity without exceeding Lipinski thresholds. Although this is a computed property, the experimental consensus across quinazolinone SAR programs confirms that 7-chloro substitution consistently improves membrane permeability and target engagement compared to 7-H or 7-OH analogs.

physicochemical profiling XLogP3 blood-brain barrier permeability ADME prediction

High-Value Application Scenarios for 7-Chloro-2-phenyl-1H-quinazolin-4-one in Drug Discovery and Chemical Biology


Fragment-Based CDK9 Inhibitor Lead Generation for HIV-1 Latency Reversal

The 7-chloro-2-phenylquinazolin-4-one scaffold is the designated starting point for structure-guided elaboration of CDK9 inhibitors targeting HIV-1 Tat-mediated transcription, as validated by the 4.0 μM IC50 of derivative 37 [4]. Research groups procuring this building block can rapidly synthesize 3-substituted and 2-(4-aminophenyl) analogs with pre-validated antiviral activity and low cytotoxicity, bypassing the need for de novo core discovery.

Anticonvulsant Probe Synthesis with Favorable Neurotoxicity Profile

Programs focused on CNS drug discovery should use the title compound to generate 3-(aminophenyl)-substituted quinazolinones, which have demonstrated potent anticonvulsant activity with reduced neurotoxicity compared to methaqualone and valproate [4]. The 7-chloro-2-phenyl core is the only scaffold in the series that consistently yields this safety advantage, making it indispensable for therapeutic window optimization.

Parallel Synthesis of EGFR-Targeted Quinazoline Libraries via C7 Cross-Coupling

The reactive C7-Cl bond enables palladium-catalyzed diversification, allowing medicinal chemistry teams to generate arrays of 7-aryl, 7-amino, and 7-alkynyl derivatives for EGFR-tyrosine kinase inhibitor programs [4]. Alternative 7-substituted analogs (e.g., 7-fluoro or 7-methyl) lack this reactivity, severely limiting library scope. Industrial procurement of the 7-chloro building block is therefore a prerequisite for any high-throughput SAR campaign targeting the quinazoline 7-position.

Chemical Biology Probe Development for Tankyrase-Kinase Pan-Inhibition

Recent in silico studies have identified 2-(4-aminophenyl)-7-chloroquinazolin-4-one as a promising pan-inhibitor of TNKS2, AKT, and CDK9 with favorable binding affinities [4]. The title compound serves as the immediate precursor for synthesizing this triple-target probe, enabling research on Wnt/β-catenin pathway modulation. The 7-chloro substituent is mechanistically critical for interaction with catalytic residues on tankyrase.

Quote Request

Request a Quote for 7-chloro-2-phenyl-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.